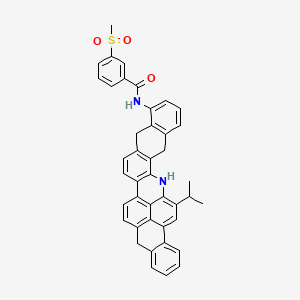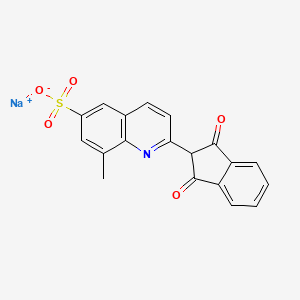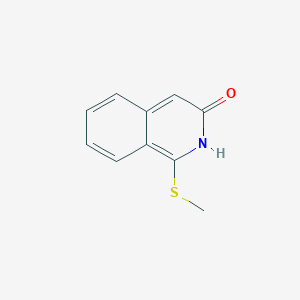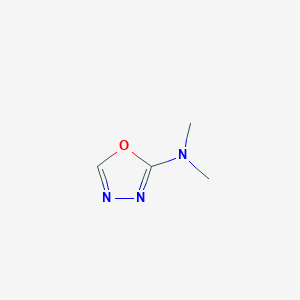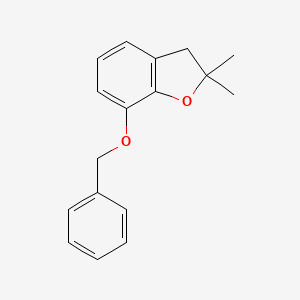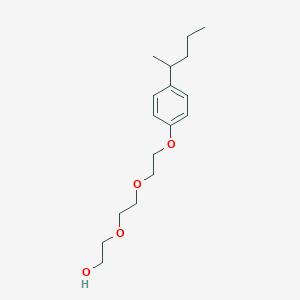
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol is an organic compound characterized by its complex structure, which includes a phenoxy group substituted with a pentan-2-yl chain and multiple ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(Pentan-2-yl)phenol. This can be achieved through the alkylation of phenol with 2-pentanol in the presence of an acid catalyst.
Etherification: The next step involves the etherification of 4-(Pentan-2-yl)phenol with ethylene oxide to introduce the ethoxy groups. This reaction is typically carried out under basic conditions using a strong base like sodium hydroxide.
Further Etherification: The intermediate product is then subjected to further etherification with additional ethylene oxide to achieve the desired structure of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines, depending on the nucleophile used.
科学的研究の応用
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals, including lubricants, detergents, and coatings.
作用機序
The mechanism by which 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol exerts its effects depends on its application:
Surfactant Properties: The compound can reduce surface tension and form micelles, which is useful in emulsification and solubilization processes.
Drug Delivery: In drug delivery systems, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(2-(2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)ethoxy)ethoxy)ethanol: Similar structure but with a different alkyl chain, leading to variations in physical and chemical properties.
2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol: Another similar compound with a nonyl group instead of a pentan-2-yl group.
Uniqueness
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol is unique due to its specific alkyl chain and multiple ethoxy groups, which confer distinct properties such as solubility, reactivity, and surfactant behavior. These characteristics make it suitable for specialized applications in various fields.
特性
CAS番号 |
89231-20-9 |
|---|---|
分子式 |
C17H28O4 |
分子量 |
296.4 g/mol |
IUPAC名 |
2-[2-[2-(4-pentan-2-ylphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H28O4/c1-3-4-15(2)16-5-7-17(8-6-16)21-14-13-20-12-11-19-10-9-18/h5-8,15,18H,3-4,9-14H2,1-2H3 |
InChIキー |
PHEVBSIRSCPWLL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C1=CC=C(C=C1)OCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


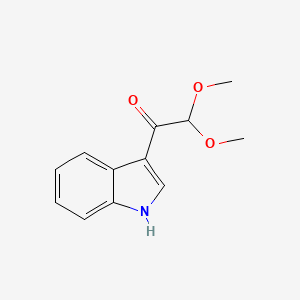
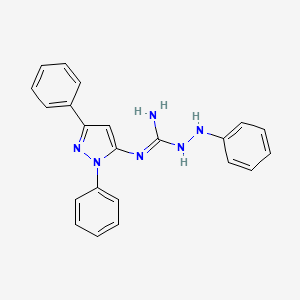
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
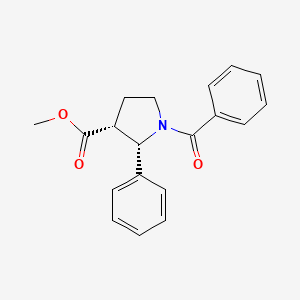

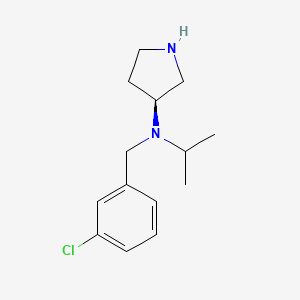
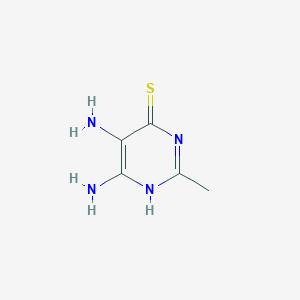
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
